

IUPAC name for Propoxate anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propoxate	
Cat. No.:	B1679651	Get Quote

Chemical and Physical Properties

Propoxate is a chiral imidazole derivative, structurally related to the intravenous anesthetic agent etomidate.[1] It is primarily used as an anesthetic for fish and other cold-blooded vertebrates in research and aquaculture.[2][3][4]

IUPAC Name: propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate[2][5]

The hydrochloride salt is identified by the IUPAC name: propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride.[6] **Propoxate** exists as two enantiomers, (R)-**Propoxate** and (S)-**Propoxate**, due to a chiral center.[1] The racemic mixture is often denoted as (dl)-**Propoxate**. [7]

Property	Value	Source(s)
Molecular Formula	C15H18N2O2	[2][3][5]
Molar Mass	258.32 g/mol	[2][3][5]
CAS Number	7036-58-0	[2][5]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO. Highly soluble in fresh and salt water.	[3][5]

Mechanism of Action: GABAergic Modulation



Propoxate exerts its anesthetic effects primarily through the potentiation of γ -aminobutyric acid type A (GABA-A) receptors in the central nervous system.[5][7] As a positive allosteric modulator, it enhances the effect of the inhibitory neurotransmitter GABA.[7][8] This binding increases the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability, which manifests as sedation and anesthesia.[5] While the precise binding site on the GABA-A receptor for **Propoxate** is not fully elucidated, it is believed to be analogous to that of etomidate, which binds at the interface between the β and α subunits.[5] It is hypothesized that, similar to etomidate where the (R)-enantiomer is the potent hypnotic, the (S)-enantiomer of **Propoxate** is the more pharmacologically active form.[1]



Click to download full resolution via product page

Proposed mechanism of action via GABA-A receptor modulation.

Pharmacokinetics and Efficacy

Propoxate is characterized by a rapid onset and short duration of action.[3][6] Its pharmacokinetic profile has been evaluated in preclinical models, demonstrating its potential as a potent anesthetic.



Parameter	Species	Value	Route	Source(s)
Absolute Bioavailability	Mouse	15.3%	Oral vs. IV	[8][9][10]
ED ₅₀ (Loss of Righting Reflex)	Mouse	~4.8 mg/kg	IV	[6]
Anesthetic Dose	Rat	3–6 mg/kg	IV	[6]
Anesthetic Dose	Dog	2–4 mg/kg	IV	[6]
Anesthetic Duration	Dog	5–10 minutes	IV	[6]
Effective Concentration	Fish	0.5–10 mg/L	Bath Immersion	[3][7]
Relative Potency	Fish	~100x more potent than Tricaine (MS- 222)	Bath Immersion	[8]

Key Experimental Protocols Pharmacokinetic Analysis in Mice via UPLC-MS/MS

This protocol outlines the method used to determine the pharmacokinetic parameters of **Propoxate** in mice.[9][10]

Objective: To quantify **Propoxate** concentrations in mouse plasma following intravenous and oral administration.

Methodology:

- · Animal Dosing:
 - Administer Propoxate to mice via intravenous (1 mg/kg) and oral (10 mg/kg) routes.[9][10]
- Sample Collection:

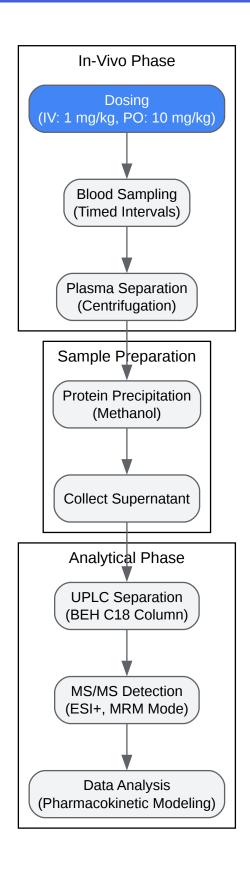
Foundational & Exploratory





- Collect blood samples at predetermined time points into heparinized tubes.
- Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.
- Sample Preparation:
 - Perform protein precipitation by adding methanol to the plasma samples.[9][11]
 - Vortex the mixture and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant for analysis.
- UPLC-MS/MS Analysis:
 - Chromatographic System: Utilize a UPLC system equipped with a BEH C18 column.[9]
 [11]
 - Mobile Phase: Use a gradient of acetonitrile and water (containing 0.1% formic acid).[9]
 [11]
 - Flow Rate: Maintain a flow rate of 0.4 mL/min.[9][11]
 - Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9][10]
 - Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis.[9][10]
- Data Analysis:
 - Construct calibration curves with excellent linearity (r > 0.998) in the range of 0.77–1540
 ng/mL for **Propoxate** in mouse plasma.[9][10]
 - Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) using appropriate software.





Click to download full resolution via product page

Experimental workflow for pharmacokinetic analysis.



Anesthetic Protocol for Adult Fish

This protocol details the general procedure for using **Propoxate** as an anesthetic agent in fish via bath immersion.[7]

Objective: To induce a temporary state of anesthesia in fish for handling, tagging, or minor surgical procedures.

Methodology:

- Preparation of Anesthetic Bath:
 - Prepare a stock solution of Propoxate.
 - Determine the optimal dosage (0.5 to 10 mg/L) through pilot studies, considering fish species, size, and water temperature.
 - Add the required volume of stock solution to a well-aerated container with a known volume of water from the fish's holding tank.

Induction:

- Carefully transfer the fish into the anesthetic bath.
- Monitor the fish continuously. Anesthesia is typically induced within 30 seconds to a few minutes.[7]
- Assess the depth of anesthesia by observing the loss of equilibrium and cessation of opercular movement.

Procedure:

- Once the desired anesthetic plane is reached, remove the fish from the bath.
- Place the fish on a suitable surface and perform the intended procedure. Keep the gills moist with system water.

Recovery:

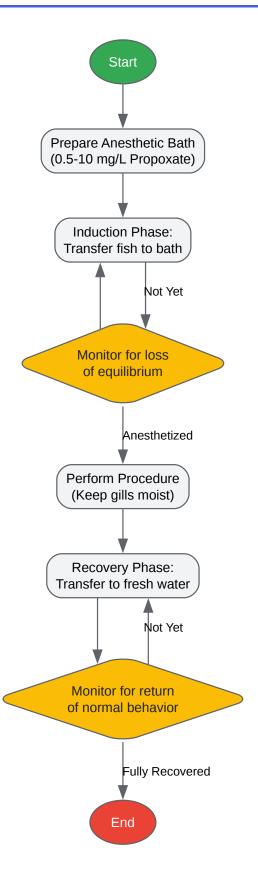
Foundational & Exploratory





- Immediately after the procedure, transfer the fish to a recovery tank containing fresh, well-aerated, anesthetic-free water.[7]
- Ensure a gentle flow of water over the gills to facilitate anesthetic elimination.
- o Monitor the fish until it regains normal equilibrium and swimming behavior.[7]





Click to download full resolution via product page

Experimental workflow for (dl)-**Propoxate** anesthesia in fish.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Propoxate Wikipedia [en.wikipedia.org]
- 3. Buy Propoxate | 7036-58-0 | >98% [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy Propoxate (EVT-280814) | 7036-58-0 [evitachem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for Propoxate anesthetic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679651#iupac-name-for-propoxate-anesthetic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com